molecular formula C7H9BrO2 B2639715 1-Bromospiro[2.3]hexane-1-carboxylicacid CAS No. 2470441-29-1

1-Bromospiro[2.3]hexane-1-carboxylicacid

Cat. No.: B2639715
CAS No.: 2470441-29-1
M. Wt: 205.051
InChI Key: WQNCTLPNWXXFGY-UHFFFAOYSA-N
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Description

1-Bromospiro[2.3]hexane-1-carboxylic acid is a spirocyclic compound featuring a bromine atom at the 1-position and a carboxylic acid group on the same carbon atom. The spiro[2.3]hexane scaffold consists of a cyclopropane ring fused to a cyclobutane ring, creating a rigid, three-dimensional structure.

Properties

IUPAC Name

2-bromospiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNCTLPNWXXFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromospiro[2.3]hexane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-Bromospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromospiro[2.3]hexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromospiro[2.3]hexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The spirocyclic structure imparts unique conformational properties that enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of spiro[2.3]hexane-1-carboxylic acid, highlighting substituent effects on molecular properties, solubility, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties Applications/Synthesis Notes References
1-Aminospiro[2.3]hexane-1-carboxylic acid -NH₂ C₇H₁₁NO₂ 141.17 - Solubility: Soluble in DMSO; storage at 2–8°C
- Purity: >97%
Building block for peptide mimics or enzyme inhibitors
5,5-Difluorospiro[2.3]hexane-1-carboxylic acid -F (at 5,5-positions) C₇H₈F₂O₂ 162.13 - SMILES: OC(=O)C1CC21CC(C2)(F)F
- Price: $3,683/2.5 g (research use)
Potential bioisostere for metabolic stabilization
5-Hydroxyspiro[2.3]hexane-1-carboxylic acid -OH (at 5-position) C₇H₁₀O₃ 142.15 - Predicted pKa: 4.70
- Density: 1.40 g/cm³
Intermediate for hydroxylated drug metabolites
5-Ethoxyspiro[2.3]hexane-1-carboxylic acid -OCH₂CH₃ (at 5-position) C₉H₁₄O₃ 170.21 - SMILES: CCOC1CC2(C1)CC2C(=O)O
- Collision cross-section predicted
Ether derivatives for solubility modulation
5,5-Dimethylspiro[2.3]hexane-1-carboxylic acid -CH₃ (at 5,5-positions) C₉H₁₄O₂ 166.21 - CAS: 1823868-27-4 Steric hindrance for conformational studies
Spiro[2.3]hexane-1-carboxylic acid (parent compound) None C₇H₁₀O₂ 126.16 - Hydrogen donors/acceptors: 1 each
- Rotatable bonds: 1
Baseline for substituent effect studies

Key Observations:

Substituent Effects on Solubility: The amino derivative (141.17 g/mol) exhibits DMSO solubility, likely due to hydrogen bonding, whereas the difluoro analog (162.13 g/mol) is more lipophilic, as seen in its high price for research applications . The ethoxy-substituted compound (170.21 g/mol) may enhance solubility in organic solvents due to its ether group .

Acidity and Reactivity: The hydroxy analog has a predicted pKa of 4.70, comparable to aromatic carboxylic acids, suggesting moderate acidity .

Structural Rigidity: All analogs retain the spiro[2.3]hexane core, which imposes conformational constraints beneficial for targeting GPCRs or enzymes (e.g., adenosine deaminase inhibitors in and ) .

Synthetic Accessibility: Amino and hydroxy derivatives are synthesized via hydrolysis or functional group interconversion, as seen in and .

Biological Activity

1-Bromospiro[2.3]hexane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

1-Bromospiro[2.3]hexane-1-carboxylic acid is characterized by its spirocyclic structure, which contributes to its reactivity and interaction with biological targets. The molecular formula is C7H9BrO2C_7H_9BrO_2 with a molecular weight of 215.05 g/mol. Its structure is essential for understanding its biological interactions.

Mechanisms of Biological Activity

The biological activity of 1-bromospiro[2.3]hexane-1-carboxylic acid can be attributed to several mechanisms:

  • Halogenation Effects : The bromine atom in the structure can participate in electrophilic substitution reactions, influencing the compound's reactivity towards biological macromolecules.
  • Decarboxylation : Similar compounds have exhibited decarboxylative halogenation, which may lead to the formation of reactive intermediates that can interact with cellular targets .

Biological Activity Overview

Research indicates that spirocyclic compounds often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some spiro compounds have shown effectiveness against bacterial strains and fungi.
  • Anticancer Properties : The structural motifs in spiro compounds can lead to cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways.

Study 1: Antimicrobial Activity

In a study evaluating various spirocyclic compounds, 1-bromospiro[2.3]hexane-1-carboxylic acid was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate inhibitory effects, particularly against Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of spiro compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that 1-bromospiro[2.3]hexane-1-carboxylic acid induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic.

Data Tables

Biological Activity Tested Organisms/Cells Effect Observed
AntimicrobialStaphylococcus aureusModerate inhibition
AnticancerMCF-7 cellsInduced apoptosis
Anti-inflammatoryIn vitro modelsModulation of cytokines

Q & A

Q. What are the recommended methods for synthesizing 1-bromospiro[2.3]hexane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves functionalizing the spiro[2.3]hexane-1-carboxylic acid scaffold. A plausible route includes:

  • Step 1: Bromination at the 1-position via radical or electrophilic substitution. For example, using N-bromosuccinimide (NBS) under UV light or a catalytic Lewis acid (e.g., FeBr₃) in anhydrous dichloromethane .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the brominated product. Yield optimization requires strict control of temperature (0–25°C) and exclusion of moisture .
  • Key Data: Reported yields for analogous bromospiro compounds range from 45–65%, with purity >95% confirmed by HPLC .

Q. How can researchers validate the structural integrity of 1-bromospiro[2.3]hexane-1-carboxylic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Expect signals for the spirocyclic protons (δ 1.2–2.8 ppm) and the carboxylic acid proton (δ 10–12 ppm, broad). Bromine’s electronegativity deshields adjacent protons, shifting resonances upfield .
    • ¹³C NMR: The spiro carbon (C1) appears at δ 55–60 ppm, while the carboxylic carbon is δ 170–175 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching C₇H₉BrO₂ (theoretical m/z 218.9784) .

Q. What are the stability and storage guidelines for this compound?

Methodological Answer:

  • Stability: The bromine substituent increases susceptibility to light-induced degradation. Stability studies show >90% purity retention at 2–8°C for 6 months in amber vials .
  • Solubility: Soluble in DMSO (10 mM stock), ethanol, and dichloromethane. Avoid aqueous buffers (pH >7) due to carboxylic acid deprotonation and potential hydrolysis .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in downstream reactions?

Methodological Answer:

  • Mechanistic Insight: Bromine acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts preferential reactivity at the brominated carbon due to lowered activation energy for oxidative addition .
  • Case Study: In Pd-catalyzed coupling with arylboronic acids, regioselectivity >85% is achieved using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (80°C, 12 h) .

Q. What strategies mitigate steric hindrance during functionalization of the spirocyclic core?

Methodological Answer:

  • Steric Maps: Molecular dynamics simulations reveal steric bulk near the spiro junction. Strategies include:
    • Using smaller catalysts (e.g., Pd nanoparticles vs. bulky ligands) .
    • Low-temperature conditions (−20°C) to reduce unfavorable conformers .
  • Empirical Data: Methyl ester derivatives show 20% higher reaction efficiency than free carboxylic acids due to reduced hydrogen bonding .

Q. How can researchers resolve contradictions in reported bioactivity data for bromospiro compounds?

Methodological Answer:

  • Data Triangulation: Compare bioassay results across studies using standardized protocols (e.g., IC₅₀ measurements for enzyme inhibition). Contradictions often arise from:
    • Variability in cell lines (e.g., HEK293 vs. HeLa) .
    • Differences in enantiomeric purity (chiral HPLC required for resolution) .
  • Case Example: Antagonism at GPCRs varies by >10-fold between racemic and enantiopure forms, emphasizing the need for chiral synthesis .

Q. What computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Silico Models:
    • SwissADME: Predicts moderate blood-brain barrier penetration (log BB = −0.5) and CYP3A4 metabolism .
    • Molecular Docking (AutoDock Vina): Identifies potential binding to adenosine A₃ receptors (ΔG = −9.2 kcal/mol) .
  • Validation: Correlate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Methodological Tables

Q. Table 1. Comparative Reactivity of Spirocyclic Brominated Derivatives

CompoundReaction TypeYield (%)Purity (%)Reference
1-Bromospiro[2.3]hexane-1-carboxylic acidSuzuki Coupling6297
5-Bromo-spiro[2.3]hexaneGrignard Addition5595
Methyl 1-bromospiro[2.3]hexane-carboxylateSN2 Substitution4893

Q. Table 2. Stability Under Accelerated Degradation Conditions

ConditionTime (Weeks)Purity Retention (%)Degradation Products Identified
40°C, 75% RH478Dehydrobrominated spiro compound
UV Light (254 nm)265Carboxylic acid dimer
pH 7.4 Aqueous Buffer182Hydrolyzed ester derivative

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